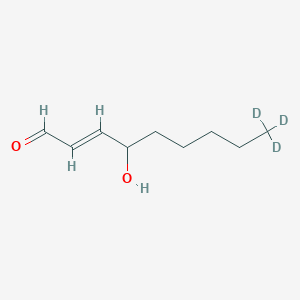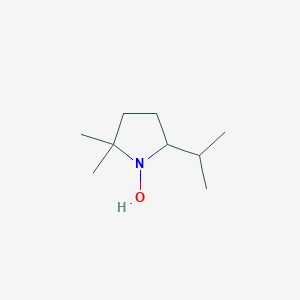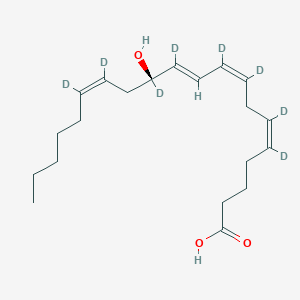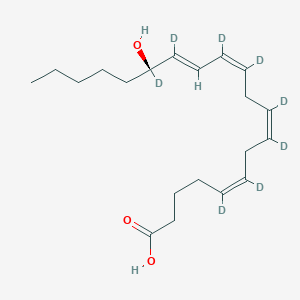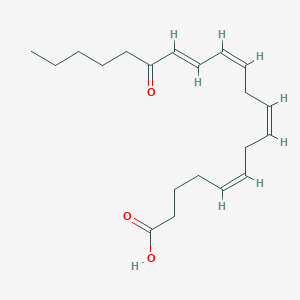
15-Kete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Oxoeicosatetraenoic acid, commonly known as 15-OxoETE, is a bioactive lipid derived from arachidonic acid. It is formed through the oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various physiological and pathological processes, particularly in inflammation and cardiovascular diseases .
Mechanism of Action
Target of Action
15-OxoETE primarily targets endothelial cells . It is involved in the process of monocyte adhesion to endothelial cells . The compound is also associated with the 12/15-lipoxygenase (12/15-LO) pathway .
Mode of Action
15-OxoETE interacts with its targets, leading to various changes. It has been found to disrupt the endothelial cell barrier , increase the permeability between endothelial cells, and promote monocyte adhesion . It also upregulates the expression of E-selectin , a cell adhesion molecule, on the surface of endothelial cells .
Biochemical Pathways
The compound is part of the 15-lipoxygenase-1 (15-LOX-1) mediated arachidonic acid (AA) metabolism pathway . In this pathway, 15-LOX-1 metabolizes AA to 15-HETE, which is then oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-OxoETE .
Pharmacokinetics
It is known that the compound can be detected in serum .
Result of Action
The action of 15-OxoETE leads to molecular and cellular effects. It promotes the early pathological process of atherosclerosis by accelerating E-selectin expression and monocyte adhesion . This compound-induced monocyte adhesion is partly attributable to the activation of protein kinase C (PKC) .
Biochemical Analysis
Biochemical Properties
The formation of 15-OxoETE is part of the 15-lipoxygenase (LO)-1-mediated AA metabolism . Two types of 15-LOX have been identified in humans, including 15-LOX-1 and 15-LOX-2 . In macrophages, 15-LOX-1 converts AA to 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which is soon reduced by peroxidase to 15-hydroxyeicosatetraenoic acids (15-HETEs) .
Cellular Effects
15-OxoETE has been found to mediate monocyte adhesion to endothelial cells . After treatment with 15-OxoETE, human umbilical vein endothelial cells (HUVECs) showed increased attraction to monocytes . This effect is partly attributable to the activation of PKC .
Molecular Mechanism
The molecular mechanism of 15-OxoETE involves the acceleration of E-selectin expression and monocyte adhesion . This is achieved through the activation of PKC, leading to increased E-selectin expression on the surface of endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-OxoETE have been observed to change over time . For example, in ex vivo studies, exposure of arteries from mice to 15-OxoETE led to significantly increased E-selectin expression and monocyte adhesion .
Dosage Effects in Animal Models
The effects of 15-OxoETE vary with different dosages in animal models . For instance, increased monocyte adhesion to the aorta vascular wall of mice was observed after treatment with various doses of 15-OxoETE .
Metabolic Pathways
15-OxoETE is involved in the 15-LOX pathway of AA metabolism . This pathway involves the conversion of AA to 15-HpETEs by 15-LOX-1, which is then reduced to 15-HETEs .
Transport and Distribution
Its role in mediating monocyte adhesion to endothelial cells suggests that it may be transported to the site of inflammation .
Subcellular Localization
Given its role in mediating monocyte adhesion to endothelial cells, it is likely to be localized in areas of the cell involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Oxoeicosatetraenoic acid is synthesized from arachidonic acid through a series of enzymatic reactions. The primary pathway involves the action of 15-lipoxygenase (15-LOX) on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). Finally, 15-hydroxyprostaglandin dehydrogenase oxidizes 15-HETE to form 15-Oxoeicosatetraenoic acid .
Industrial Production Methods: While the industrial production of 15-Oxoeicosatetraenoic acid is not extensively documented, it is typically produced in research laboratories using the aforementioned enzymatic pathways. The process involves the extraction and purification of the compound using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 15-Oxoeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other bioactive lipids.
Reduction: It can be reduced back to 15-hydroxyeicosatetraenoic acid under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its carboxyl and hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: Further oxidized lipids.
Reduction: 15-hydroxyeicosatetraenoic acid.
Substitution: Various substituted derivatives of 15-Oxoeicosatetraenoic acid
Scientific Research Applications
15-Oxoeicosatetraenoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: The compound is studied for its role in cell signaling and inflammation.
Comparison with Similar Compounds
- 5-Oxoeicosatetraenoic acid (5-OxoETE)
- 12-Oxoeicosatetraenoic acid (12-OxoETE)
- 15-Hydroxyeicosatetraenoic acid (15-HETE)
Comparison:
- 5-Oxoeicosatetraenoic acid (5-OxoETE): Similar to 15-Oxoeicosatetraenoic acid, 5-Oxoeicosatetraenoic acid is involved in inflammatory responses and acts as a potent chemotactic agent for leukocytes .
- 12-Oxoeicosatetraenoic acid (12-OxoETE): This compound also plays a role in inflammation but has distinct biological activities compared to 15-Oxoeicosatetraenoic acid.
- 15-Hydroxyeicosatetraenoic acid (15-HETE): As a precursor to 15-Oxoeicosatetraenoic acid, 15-Hydroxyeicosatetraenoic acid shares many of its biological functions but is less active in promoting monocyte adhesion .
15-Oxoeicosatetraenoic acid stands out due to its potent effects on monocyte adhesion and its dual role in regulating both antioxidant and inflammatory pathways, making it a unique and valuable compound in scientific research .
Properties
CAS No. |
81416-72-0 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14- |
InChI Key |
YGJTUEISKATQSM-CHCUHQEOSA-N |
SMILES |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Synonyms |
15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


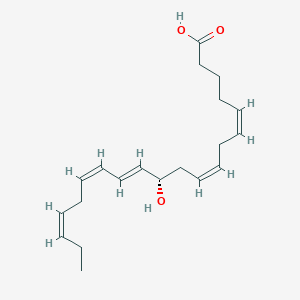
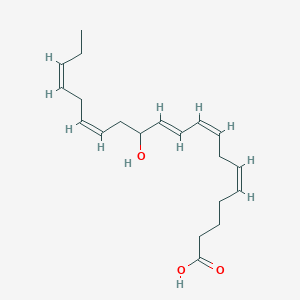
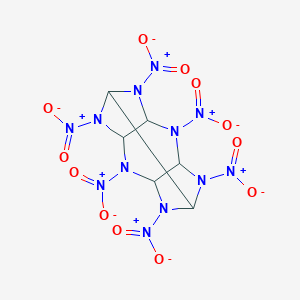
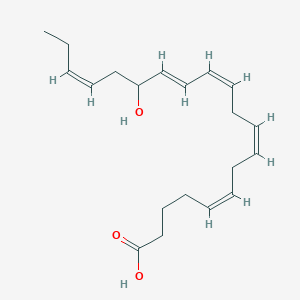

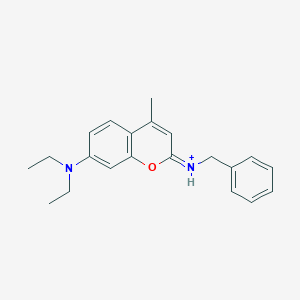
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
